Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate
Overview
Description
Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30 . It is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .
Synthesis Analysis
The synthesis of compounds related to Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in the structure of Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate, are found in many potent biologically active compounds . They have been used in the synthesis of various compounds, including bis(2-aminothiazole-4-acetato)aquazinc(II) dichloridobis .Physical And Chemical Properties Analysis
Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It has a clear pale yellow appearance .Scientific Research Applications
Synthesis and Characterization
- Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound related to Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate, has been designed and synthesized. The synthesis process involved cyclization of thioamide with 2-chloroacetoacetate, achieving a yield above 60%. Its structure was established using IR, ~1H NMR, and MS spectra (Tang Li-jua, 2015).
Chemical Reactions and Derivative Synthesis
- A study presented the synthesis of various derivatives of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate, closely related to the target compound. The structures of these newly synthesized compounds were confirmed using elemental analysis and spectroscopic data (H. M. Mohamed, 2021).
Antimicrobial Activities
- Thiazole and its derivatives, which include Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate, were studied for their antimicrobial activities. These compounds showed antimicrobial activity against both bacterial and fungal strains, including Escherichia coli and Aspergillus fumigatus (Wagnat W. Wardkhan et al., 2008).
Photophysical and Singlet Oxygen Activation Properties
- Ethyl 2-Arylthiazole-5-carboxylates, compounds related to the target molecule, were studied for their photophysical properties. These compounds demonstrated fluorescence and were found to be singlet-oxygen sensitizers, which is significant for potential applications in photochemical and photophysical research (M. Amati et al., 2010).
Mechanism of Action
Target of Action
Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds Thiazole derivatives have been studied for their interaction withCyclin-dependent kinases (CDKs) , which are a family of heterodimeric serine-threonine protein kinases . CDK2, in particular, has been identified as a potentially therapeutic target for cancer therapy .
Mode of Action
Thiazole derivatives have been studied for their inhibitory action on cdk2 . These compounds interact with key amino acids in CDK2, mediating ligand-protein interactions through hydrogen bonding and van der Waals interactions .
Biochemical Pathways
As a potential inhibitor of cdk2, this compound could affect cell cycle regulation . CDK2 plays a significant role in regulating cell-cycle transition and progression , and its inhibition could potentially disrupt these processes.
Result of Action
As a potential inhibitor of cdk2, this compound could potentially disrupt cell cycle regulation , leading to the inhibition of cell proliferation.
Future Directions
The future directions for Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate could involve further exploration of its biological activities and potential applications in the field of drug design and discovery . It could also be used in the synthesis of novel heteroaryl-containing benzamide derivatives .
properties
IUPAC Name |
ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-22-17(21)15-11-7-6-10-14(15)16-12-23-18(20-16)19-13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFNQOZNBXLKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253783 | |
Record name | Ethyl 2-[2-(phenylamino)-4-thiazolyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate | |
CAS RN |
339010-10-5 | |
Record name | Ethyl 2-[2-(phenylamino)-4-thiazolyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339010-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[2-(phenylamino)-4-thiazolyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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